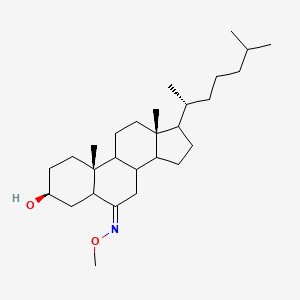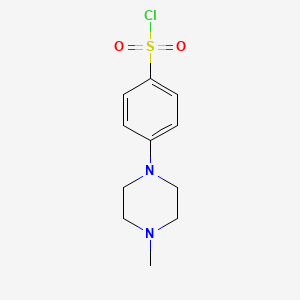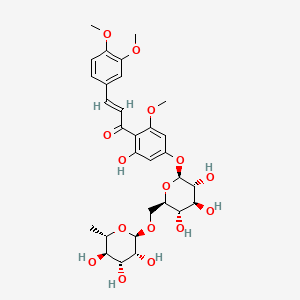
Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod is a derivative of Ozanimod, a sphingosine 1-phosphate receptor modulator. Ozanimod is primarily used for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis . This compound is a compound of interest in pharmaceutical research due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod involves multiple steps, starting from the appropriate indene derivative. The key steps include:
Formation of the oxadiazole ring: This is achieved through the reaction of the indene derivative with appropriate reagents to form the oxadiazole ring.
Introduction of the hydroxyethylamino group: This step involves the reaction of the intermediate with 2-hydroxyethylamine under controlled conditions to introduce the hydroxyethylamino group.
Hydroxylation: The final step involves the hydroxylation of the compound to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The hydroxyethylamino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sphingosine 1-phosphate receptor modulators.
Biology: The compound is used in biological studies to understand its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications in treating multiple sclerosis and ulcerative colitis.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod exerts its effects by modulating sphingosine 1-phosphate receptors, specifically S1P1 and S1P5 . This modulation leads to the sequestration of lymphocytes in peripheral lymphoid organs, preventing them from reaching sites of inflammation . The exact molecular pathways involved are still under investigation, but it is believed that the compound reduces the migration of lymphocytes, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fingolimod: Another sphingosine 1-phosphate receptor modulator used for treating multiple sclerosis.
Siponimod: A selective sphingosine 1-phosphate receptor modulator with similar therapeutic applications.
Uniqueness
Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other sphingosine 1-phosphate receptor modulators. These modifications can potentially lead to improved efficacy and reduced side effects.
Eigenschaften
Molekularformel |
C21H19N3O3 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
5-[3-(1-hydroxy-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C21H19N3O3/c1-12(2)26-19-9-6-13(10-14(19)11-22)21-23-20(24-27-21)17-5-3-4-16-15(17)7-8-18(16)25/h3-6,9-10,12,18,25H,7-8H2,1-2H3 |
InChI-Schlüssel |
KOBRJNRHIIDYMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B13445594.png)

![4-[[4-[(4-Hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B13445600.png)
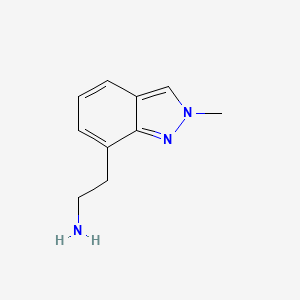

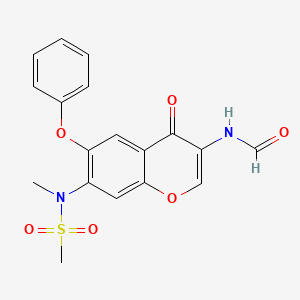


![1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione](/img/structure/B13445635.png)
![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)
